(Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide
Overview
Description
(Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structural features, including a cyano group, a pyrrole ring, and an ethoxyphenyl group, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common approach is the condensation of 2,3-dimethylphenylamine with 2,5-dimethylpyrrole-3-carbaldehyde under acidic conditions to form an intermediate Schiff base. This intermediate is then reacted with ethoxyphenyl isocyanate in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the cyano group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Corresponding oxides and carboxylic acids.
Reduction: Amines and related derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology
Biologically, this compound has shown potential as an inhibitor of certain enzymes and receptors. It is being studied for its effects on cellular pathways and its potential use in treating diseases such as cancer and neurodegenerative disorders .
Medicine
In medicine, the compound is being explored for its therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the areas of oncology and neurology .
Industry
Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of (Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(3,5-dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one
- 1-(2,3-Dimethylphenyl)piperazine
- 2-Methoxyphenyl isocyanate
Uniqueness
(Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structural features allow for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
(Z)-2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-ethoxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O2/c1-6-31-24-11-8-10-23(15-24)28-26(30)22(16-27)14-21-13-18(3)29(20(21)5)25-12-7-9-17(2)19(25)4/h7-15H,6H2,1-5H3,(H,28,30)/b22-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIOYLLREDOXRC-HMAPJEAMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=CC(=C3C)C)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC(=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=CC(=C3C)C)C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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